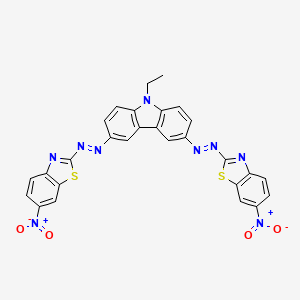
N-(3,3-diphenylpropyl)-N'-(2-methylcyclohexyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine is a synthetic organic compound that belongs to the class of diamines. These compounds are characterized by the presence of two amine groups attached to an ethane backbone. The compound’s structure includes a 3,3-diphenylpropyl group and a 2-methylcyclohexyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of 3,3-diphenylpropylamine with 2-methylcyclohexylamine in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and pressures to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for certain receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine: Unique due to its specific substituents.
N-(3,3-diphenylpropyl)-N’-(cyclohexyl)ethane-1,2-diamine: Lacks the methyl group on the cyclohexyl ring.
N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)propane-1,3-diamine: Has a different backbone structure.
Highlighting Uniqueness
The uniqueness of N-(3,3-diphenylpropyl)-N’-(2-methylcyclohexyl)ethane-1,2-diamine lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both the 3,3-diphenylpropyl and 2-methylcyclohexyl groups may confer unique properties that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
627519-65-7 |
|---|---|
Molekularformel |
C24H34N2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
N-(3,3-diphenylpropyl)-N'-(2-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H34N2/c1-20-10-8-9-15-24(20)26-19-18-25-17-16-23(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-7,11-14,20,23-26H,8-10,15-19H2,1H3 |
InChI-Schlüssel |
UHHWGWFGJVHTPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1NCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


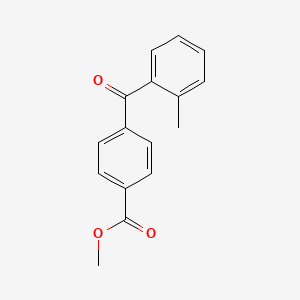
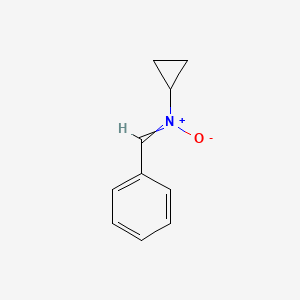
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
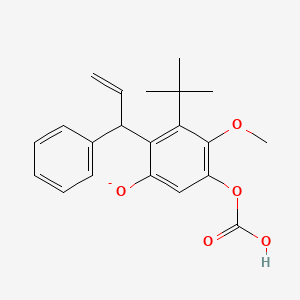
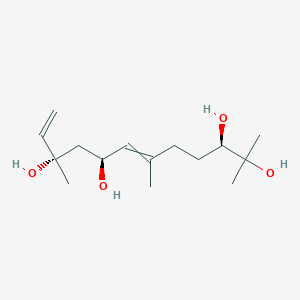

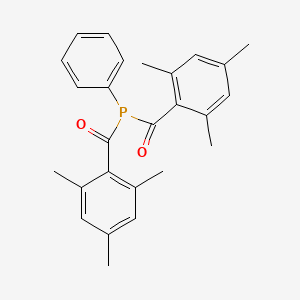
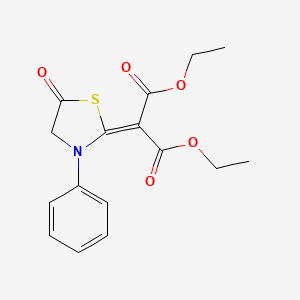
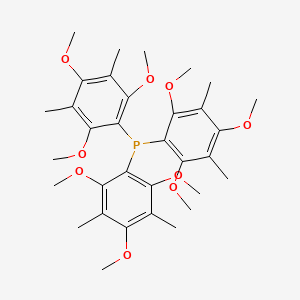
![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
